molecular formula C14H19N3O B3437839 (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one

(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one

Cat. No.: B3437839
M. Wt: 245.32 g/mol
InChI Key: NALFAXXTLNZJAC-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-(Phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a phenyl group attached to the nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one typically involves the condensation reaction between phenylhydrazine and a carbonyl compound, such as 1-piperidin-1-ylpropan-2-one. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group into amines or other reduced forms.

    Substitution: The phenyl group or the piperidine ring can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

  • Oxidized derivatives such as oximes.
  • Reduced derivatives such as amines.
  • Substituted products with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and other hydrazone derivatives.

Biology: In biological research, (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor agonists or antagonists, and other pharmacologically active agents.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one involves its interaction with specific molecular targets. The hydrazone group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (1E)-1-(Phenylhydrazinylidene)-1-morpholin-1-ylpropan-2-one
  • (1E)-1-(Phenylhydrazinylidene)-1-pyrrolidin-1-ylpropan-2-one
  • (1E)-1-(Phenylhydrazinylidene)-1-azepan-1-ylpropan-2-one

Comparison: Compared to its analogs, (1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one may exhibit unique properties due to the presence of the piperidine ring. This ring can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar hydrazones.

Properties

IUPAC Name

(1E)-1-(phenylhydrazinylidene)-1-piperidin-1-ylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-12(18)14(17-10-6-3-7-11-17)16-15-13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3/b16-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALFAXXTLNZJAC-JQIJEIRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=CC=C1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N\NC1=CC=CC=C1)/N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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